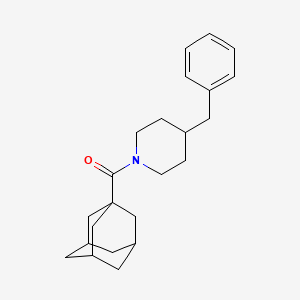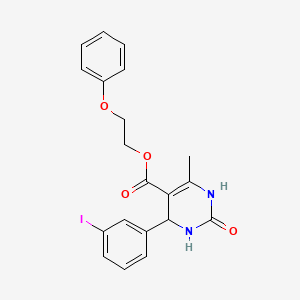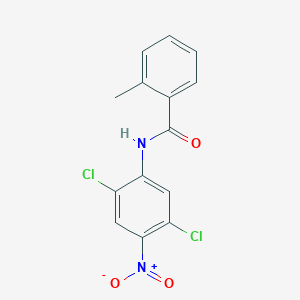![molecular formula C20H23N5O B5013737 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5013737.png)
1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine, also known as MPB, is a novel compound that has been synthesized and studied extensively in recent years. This compound belongs to a class of molecules called selective serotonin receptor antagonists, which have been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
作用機序
The mechanism of action of 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine involves its selective antagonistic activity against the serotonin 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, and is a target for many psychiatric drugs. This compound binds to the receptor and blocks its activity, leading to a reduction in the downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the activity of the serotonergic system, leading to a reduction in the release of serotonin and other neurotransmitters. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain. Additionally, this compound has been shown to improve cognitive function and reduce symptoms of depression and anxiety in preclinical models.
実験室実験の利点と制限
The advantages of using 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine in lab experiments include its selective antagonistic activity against the serotonin 5-HT2A receptor, its potent and long-lasting effects, and its high purity and yield. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
将来の方向性
There are many future directions for research on 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine. One area of focus is the development of new and more efficient synthesis methods for the compound. Another area of focus is the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, such as Alzheimer's disease and post-traumatic stress disorder. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways in the brain. Finally, more research is needed to determine the long-term safety and efficacy of this compound in humans, and to develop new formulations and delivery methods for the compound.
合成法
The synthesis of 1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine involves a multistep process that starts with the reaction of 4-(1H-pyrazol-1-yl)benzylamine with 2-chloro-3-picoline to form the intermediate 1-(2-chloro-3-pyridinyl)-4-(1H-pyrazol-1-yl)benzene. This intermediate is then reacted with morpholine and sodium hydride to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have potent and selective antagonistic activity against the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been tested in preclinical models of depression, anxiety, and schizophrenia, and has shown promising results in reducing symptoms and improving cognitive function.
特性
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-(4-pyrazol-1-ylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-3-18(20(22-8-1)24-11-13-26-14-12-24)16-21-15-17-4-6-19(7-5-17)25-10-2-9-23-25/h1-10,21H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAIRKLQBIYCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5013661.png)

![N~1~,N~1~-diethyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013674.png)
![3-butyryl-6-methyl-4-[(2-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5013675.png)

![3-(4-methoxyphenyl)-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013686.png)
![4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5013687.png)

![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}piperidine oxalate](/img/structure/B5013700.png)
![1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5013706.png)
![4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5013709.png)
![4-[(4-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]morpholine](/img/structure/B5013712.png)
![N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine](/img/structure/B5013719.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B5013744.png)